molecular formula C19H29N5O2S B5414281 2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-1,3-thiazole-4-carboxamide

2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-1,3-thiazole-4-carboxamide

Cat. No. B5414281
M. Wt: 391.5 g/mol
InChI Key: FAWKPAUUGUKPFL-UHFFFAOYSA-N
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Description

The compound “2-[3-(pyrrolidin-1-ylcarbonyl)-1,4’-bipiperidin-1’-yl]-1,3-thiazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a bipiperidine ring, and a thiazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Bipiperidine is a structure with two piperidine rings connected by a single bond. Thiazole is a five-membered ring containing one sulfur atom and one nitrogen atom.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and bipiperidine rings would likely contribute to the three-dimensionality of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of nitrogen and sulfur atoms could potentially make the compound polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. The presence of multiple rings and functional groups suggests that it could interact with various biological targets .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, synthesis methods, potential biological activity, and safety profile .

properties

IUPAC Name

2-[4-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidin-1-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2S/c20-17(25)16-13-27-19(21-16)23-10-5-15(6-11-23)24-9-3-4-14(12-24)18(26)22-7-1-2-8-22/h13-15H,1-12H2,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWKPAUUGUKPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NC(=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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